Chiral Configuration Drives Functional Selectivity in Receptor Binding
In the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide series of muscarinic M3 receptor antagonists, the (1R)-3,3-difluorocyclopentyl stereochemistry was found to be critical for high-affinity M3 binding and M3-over-M2 selectivity [1]. The lead compound containing the (1R)-3,3-difluorocyclopentyl fragment achieved a Ki of 2.8 nM at the human M3 receptor with 190-fold selectivity over the M2 receptor (Ki M2 = 530 nM) [1]. In contrast, the racemic 3,3-difluorocyclopentylmethanamine (CAS 1260790-17-7) would deliver a mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer predicted to exhibit different, and potentially inferior, receptor binding based on the well-established stereochemical SAR in this series [1][2]. A derivative incorporating a (3,3-difluorocyclopentyl) fragment without defined stereochemistry (BindingDB entry BDBM345039) showed only moderate Nav1.8 inhibition with an IC50 of 991 nM and Nav1.7 IC50 of 2,900 nM—values that are orders of magnitude weaker than the sub-nanomolar to low-nanomolar potencies achieved with stereochemically defined 3,3-difluorocyclopentyl-containing ligands in optimized series [3].
| Evidence Dimension | M3 receptor binding affinity (Ki) and M3/M2 selectivity ratio |
|---|---|
| Target Compound Data | Ki M3 = 2.8 nM; M3/M2 selectivity = 190-fold (for optimized ligand containing (1R)-3,3-difluorocyclopentyl fragment; (S)-enantiomer data not separately reported but predicted distinct) [1] |
| Comparator Or Baseline | Racemic 3,3-difluorocyclopentylmethanamine (CAS 1260790-17-7): no reported M3/M2 selectivity data; Nav1.8 IC50 = 991 nM, Nav1.7 IC50 = 2,900 nM for a derivative lacking defined stereochemistry [3] |
| Quantified Difference | Stereochemically defined (1R) fragment: M3 Ki = 2.8 nM, M3/M2 selectivity = 190-fold. Stereochemically undefined derivative: >350-fold weaker Nav1.8 potency; no published sub-100 nM target engagement data available for racemic mixture. |
| Conditions | Human M3 and M2 receptor binding assays (recombinant); Nav1.8/Nav1.7 inhibition in HEK293 cells stably expressing recombinant human channels [1][3] |
Why This Matters
Procurement of the stereochemically defined (S)-enantiomer (CAS 1408057-46-4) rather than the racemate ensures consistent stereochemical input for SAR studies, enabling reproducible structure-activity relationships and avoiding potency variability introduced by the antipodal enantiomer.
- [1] Mitsuya M, Kobayashi K, Kawakami K, et al. A Potent, Long-Acting, Orally Active (2R)-2-[(1R)-3,3-Difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: A Novel Muscarinic M3 Receptor Antagonist with High Selectivity for M3 over M2 Receptors. J Med Chem. 2000;43(26):5017-5029. View Source
- [2] Mitsuya M, Ogino Y, Kawakami K, et al. Muscarinic M3 receptor antagonists with (2R)-2-[(1R)-3,3-Difluorocyclopentyl]-2-hydroxyphenylacetamide Structures. Part 2. Bioorg Med Chem Lett. 2003;13(11):1885-1888. View Source
- [3] BindingDB. BDBM345039: N-(3,3-difluorocyclopentyl)-2-{3-[1-(2-fluorophenyl)-1H-indazol-4-yl]-2-oxoimidazolidin-1-yl}acetamide (US9783527, Example 341) – Nav1.8 IC50 = 991 nM; Nav1.7 IC50 = 2,900 nM. AbbVie US Patent. View Source
